as-Triazine, 5,6-bis(o-methoxyphenyl)-
Description
The compound as-Triazine, 5,6-bis(o-methoxyphenyl)- (IUPAC: 5,6-bis(2-methoxyphenyl)-1,2,4-triazine) is a triazine derivative characterized by two ortho-methoxyphenyl substituents at the 5- and 6-positions of the 1,2,4-triazine core. Its molecular formula is C₁₇H₁₅N₃O₂, with a molecular weight of 293.32 g/mol. Key structural features include:
Properties
CAS No. |
102486-50-0 |
|---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
5,6-bis(2-methoxyphenyl)-1,2,4-triazine |
InChI |
InChI=1S/C17H15N3O2/c1-21-14-9-5-3-7-12(14)16-17(20-19-11-18-16)13-8-4-6-10-15(13)22-2/h3-11H,1-2H3 |
InChI Key |
PQQJVYQBIHZMLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(N=NC=N2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of as-Triazine, 5,6-bis(o-methoxyphenyl)- involves several steps. One common method includes the reaction of 2,4-dichloro-6-(4-methoxyphenyl) triazine with resorcinol monoisooctyl ether in the presence of a Lewis acid catalyst and supercritical carbon dioxide. This process results in the formation of bis-ethylhexyloxyphenol methoxyphenyl triazine through a Friedel-Crafts alkylation reaction . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
as-Triazine, 5,6-bis(o-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed, although they are less common.
Substitution: Substitution reactions are more prevalent, especially in the presence of suitable reagents and catalysts.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Research has demonstrated that derivatives of as-Triazine, particularly those with the 5,6-bis(o-methoxyphenyl) substitution, exhibit promising anticancer properties. A study highlighted the synthesis of various triazine derivatives and their evaluation against different cancer cell lines. Notably, compounds such as ethyl 5,6-bis(4-methoxyphenyl)-as-triazine-3-acetate showed potent inhibitory activity comparable to established anticancer agents like anitrazafen .
Table 1: Anticancer Activity of as-Triazine Derivatives
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Ethyl 5-(4-methoxyphenyl)-6-phenyl-as-triazine-3-acetate | MCF-7 (Breast) | 4.53 ± 0.30 |
| Ethyl 5,6-bis(4-methoxyphenyl)-as-triazine-3-acetate | HCT-116 (Colon) | 3.66 ± 0.96 |
| N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine | HepG2 (Liver) | 3.01 ± 0.49 |
These findings suggest that as-Triazine derivatives could be further developed as potential anticancer agents due to their ability to inhibit cancer cell proliferation effectively.
1.2 Anti-inflammatory Properties
The structural modifications in as-Triazine compounds have also been investigated for their anti-inflammatory effects. Certain derivatives have shown the capability to inhibit arachidonic acid-induced platelet aggregation in vitro, indicating their potential use in treating inflammatory conditions .
Cosmetic Applications
2.1 UV Protection
As-Triazine compounds are utilized extensively in cosmetic formulations for their UV protective properties. Specifically, Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine , marketed as Tinosorb S, is recognized for its effectiveness as a broad-spectrum UV filter and photostabilizer in sunscreens . Its oil solubility enhances its efficacy in cosmetic applications.
Table 2: Properties of Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine
| Property | Description |
|---|---|
| UV Absorption | Absorbs both UVA and UVB rays |
| Photostability | Prevents degradation of other sunscreen agents |
| Compatibility | Compatible with various cosmetic ingredients |
| Formulation Ease | Facilitates easy incorporation into formulations |
This compound not only protects the skin from harmful UV radiation but also enhances the stability of other active ingredients in sunscreen products.
Industrial Applications
3.1 Stabilizers for Organic Materials
As-Triazine derivatives are employed as stabilizers for organic polymers against damage caused by sunlight and heat. Their application extends to textiles and plastics where they serve to prolong the lifespan of materials exposed to harsh environmental conditions .
Table 3: Industrial Applications of As-Triazines
| Application | Description |
|---|---|
| Light Stabilizers | Protects materials from UV damage |
| Polymer Stabilizers | Enhances thermal stability of plastics |
| Textile Protectants | Reduces degradation of fibers under sunlight |
Mechanism of Action
The primary mechanism of action of as-Triazine, 5,6-bis(o-methoxyphenyl)- involves the absorption of UV rays ranging from 280 to 400 nm. By absorbing these rays, the compound prevents the formation of free radicals induced by UV radiation, thereby protecting the skin from damage . This compound does not display significant binding affinities towards estrogen and androgen receptors, thus lacking intrinsic estrogenic, antiestrogenic, androgenic, and antiandrogenic activity .
Comparison with Similar Compounds
Structural Comparison
Key analogs include:
5,6-Bis(4-methoxyphenyl)-1,2,4-triazine (PBMPT) : Para-methoxy substituents.
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) : Phenyl groups without methoxy substitutions.
Ethyl 5,6-bis(4-methoxyphenyl)-as-triazine-3-acetate (24f) : Ethyl acetate moiety at position 4.
Structural Implications :
- Electronic Effects : Methoxy groups are electron-donating, but para-substitution (PBMPT) allows for better resonance stabilization than ortho-substitution.
Platelet Aggregation Inhibition :
- Compound 24f (5,6-bis(4-methoxyphenyl)) demonstrated potent inhibitory activity against platelet aggregation, comparable to the reference drug anitrazafen .
- Target Compound: No direct biological data are available, but steric hindrance from ortho-substituents may reduce efficacy compared to para-substituted derivatives.
Antiviral/Antibacterial Activity :
Key Observations :
- PBMPT’s para-methoxy groups enhance stability constants compared to PDT’s phenyl groups, likely due to improved electron donation.
- The target compound’s ortho-methoxy groups may lower logK values compared to PBMPT due to steric interference with Fe²⁺ coordination.
Physical Properties
Collision Cross-Section (CCS): The target compound’s [M+H]⁺ CCS (168.9 Ų) suggests a compact structure.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,6-bis(o-methoxyphenyl)-as-triazine, and how is purity validated?
- Methodological Answer : The compound is synthesized via condensation of substituted phenyl precursors with triazine intermediates. For example, analogous as-triazines (e.g., PDT and PBMPT) are prepared from 2-pyridyl derivatives and methoxyphenyl reactants under reflux in ethanol . Purity is confirmed via melting point analysis and elemental composition (C, H, N) verification using combustion analysis . UV-Vis spectroscopy can further validate structural integrity by comparing λmax and ε values with literature .
Q. How is this compound applied in spectrophotometric iron(II) detection?
- Methodological Answer : The compound forms stable, colored complexes with Fe(II). Sensitivity is quantified via molar extinction coefficients (ε) measured at λmax (e.g., ε > 10,000 dm³mol⁻¹cm⁻¹ for PBMPT-Fe(II) complexes) . Experimental protocols involve mixing the compound with Fe(II) in buffered solutions (pH 3–5), followed by absorbance measurements. Interference from other metals is minimized using masking agents like EDTA .
Q. What spectroscopic techniques characterize its iron(II) complexes?
- Methodological Answer : UV-Vis spectroscopy identifies λmax and ε, while Job’s method and molar ratio plots determine stoichiometry (typically 3:1 ligand:metal) . FT-IR confirms coordination via shifts in N–H and C=N stretching bands. For advanced structural insights, single-crystal XRD can resolve bonding geometry, though this requires high-purity crystals .
Advanced Research Questions
Q. How are stability constants (logK) of its metal complexes determined, and what factors influence these values?
- Methodological Answer : Stability constants are calculated using Job’s continuous variation and molar ratio methods. For PBMPT-Fe(II), logK ≈ 17.48, comparable to 1,10-phenanthroline (logK ~21) . Substituent effects are critical: electron-donating groups (e.g., o-methoxy) enhance stability by increasing electron density on triazine N atoms. Competitive titration with EDTA validates logK accuracy .
Q. How can computational modeling predict electronic properties or optimize substituent effects?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and charge-transfer efficiency. For example, substituting p-methoxy (PBMPT) versus o-methoxy groups alters conjugation patterns, affecting λmax. Solvent effects are modeled using polarizable continuum models (PCM) .
Q. What strategies resolve contradictions in data from different analytical techniques (e.g., UV-Vis vs. XRD)?
- Methodological Answer : Discrepancies in stoichiometry or stability constants may arise from solvent polarity or pH variations. Cross-validation using multiple methods (e.g., UV-Vis, fluorescence, potentiometry) is essential. For instance, Job’s method assumes ideal solution behavior, while XRD provides empirical solid-state data. Statistical tools like Bland-Altman plots assess inter-method agreement .
Q. Can this compound be functionalized for materials science applications, such as magnetic or luminescent materials?
- Methodological Answer : Derivatives with lanthanide ions (e.g., Gd³⁺, Dy³⁺) exhibit magnetic properties, as seen in methoxyphenyl-hydroxide clusters . Synthesis involves ligand exchange reactions in methanol/DMF. Magnetic susceptibility is measured via SQUID magnetometry, while luminescence is studied using time-resolved spectroscopy. Substituent bulkiness impacts coordination geometry and relaxation dynamics .
Q. What are the challenges in scaling up synthesis while maintaining reproducibility?
- Methodological Answer : Batch-to-batch variability arises from incomplete condensation or side reactions. Process optimization includes controlled heating rates, inert atmospheres, and HPLC monitoring of intermediates. Microwave-assisted synthesis reduces reaction times and improves yield consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
